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molecular formula C13H16O B8376636 Benzenepropanal, beta-methyl-3-(1-methylethenyl)- CAS No. 125109-84-4

Benzenepropanal, beta-methyl-3-(1-methylethenyl)-

Cat. No. B8376636
M. Wt: 188.26 g/mol
InChI Key: YYANKIXCOSAFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04910346

Procedure details

3-(3-Propen-2-ylphenyl)butanal, lb, (100 g) was hydrogenated over palladium on charcoal (5% wet, 1 gram) in 150 ml ethanol for 2.5 hours at 50 psi hydrogen using a Parr-shaker apparatus. The product mixture was decanted, filtered and the ethanol removed on a rotary evaporator to give 97 grams of a mixture which analyzed as 95.8% la, and 2% lb. The mixture was distilled to give 78.1 g pure la, b.p. 84° C./0.3 mm.Hg. Yield 78.0% la. IR and NMR spectra were compatible with the assigned structure. Odor: fresh, floral, melon having qualities found in lily-of-the-valley (muguet) and linden blossom. Odor value: 981,483; Odor threshold value: 0.07 ng/L. EXAMPLE III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([C:4]1[CH:5]=[C:6]([CH:10]([CH3:14])[CH2:11][CH:12]=[O:13])[CH:7]=[CH:8][CH:9]=1)[CH3:3].[H][H]>[Pd].C(O)C>[CH3:3][CH:2]([C:4]1[CH:5]=[C:6]([CH:10]([CH3:14])[CH2:11][CH:12]=[O:13])[CH:7]=[CH:8][CH:9]=1)[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C=1C=C(C=CC1)C(CC=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product mixture was decanted
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ethanol removed on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CC(C)C=1C=C(C=CC1)C(CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 97 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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